molecular formula C21H37N3O6S B11829252 Biotin-PEG4-allyl

Biotin-PEG4-allyl

Cat. No.: B11829252
M. Wt: 459.6 g/mol
InChI Key: JDYVHCPBZJKHOR-BJLQDIEVSA-N
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Description

Biotin-PEG4-allyl is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and an allyl group. This compound is often used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules. The PEG spacer provides flexibility and reduces steric hindrance, making it an ideal linker for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG4-allyl can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and an allyl group. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms and high-throughput reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG4-allyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its allyl group, which provides additional reactivity compared to other biotin-PEG compounds. This makes it versatile for various chemical modifications and bioconjugation applications .

Properties

Molecular Formula

C21H37N3O6S

Molecular Weight

459.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C21H37N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h2,17-18,20H,1,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1

InChI Key

JDYVHCPBZJKHOR-BJLQDIEVSA-N

Isomeric SMILES

C=CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

C=CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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